N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide
Description
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide |
InChI |
InChI=1S/C12H13N3O2/c1-3-10-11(15-17-14-10)13-12(16)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,15,16) |
InChI Key |
OOLCOPUYVWBZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 4-ethyl-1,2,5-oxadiazole-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. For instance, derivatives of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study: Antiplasmodial Potency
A study focusing on structure–activity relationships (SAR) demonstrated that certain oxadiazole derivatives exhibited high in vitro activity against Plasmodium falciparum, the causative agent of malaria. The research indicated that modifications to the aromatic substituents significantly impacted the potency and selectivity of these compounds against the parasite .
| Compound | Activity | Target |
|---|---|---|
| This compound | High | Cancer cell lines |
| Other oxadiazole derivatives | Variable | Plasmodium falciparum |
Structure–Activity Relationship Studies
The exploration of structure–activity relationships has been crucial in optimizing the efficacy of oxadiazole compounds. Modifications in the substituent groups on the benzamide core have been systematically studied to enhance biological activity while reducing toxicity.
Example Findings:
Research indicates that specific substitutions at the 4-position on the phenyl ring can lead to significant increases in biological activity. This is particularly relevant for developing targeted therapies that minimize side effects associated with traditional chemotherapeutics .
Herbicidal Properties
This compound has been investigated for its herbicidal applications. The compound has shown effectiveness in selectively controlling weed populations without harming desirable crops.
Case Study: Herbicide Development
A patent outlines the use of oxadiazole derivatives as herbicides that prevent weed emergence by inhibiting seed germination. These compounds demonstrate a selective action against various weed species while being safe for crops .
| Application | Effectiveness |
|---|---|
| Selective weed control | High |
| Crop safety | Maintained |
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Insights
Substituent Effects on Reactivity and Bioactivity
- Oxadiazole Substituents: 4-Ethyl (Target): Introduces moderate lipophilicity and steric accessibility, favoring interactions in catalytic or herbicidal applications. 4-Aminophenyl (Compound 61): The electron-donating amino group increases solubility and may enhance binding to biological targets, as seen in antiplasmodial studies .
- Benzamide Substituents: 2-Methyl (Target): The ortho-methyl group may induce steric hindrance, affecting molecular conformation and target binding. In contrast, 3-methyl (Compound 47) or 3-trifluoromethyl (Compound 48) substituents alter electronic properties and bioactivity .
Biological Activity
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a 1,2,5-oxadiazole ring which is known for its diverse biological properties. The incorporation of an ethyl group at position 4 of the oxadiazole and a methyl group on the benzamide moiety enhances its lipophilicity and biological activity. The oxadiazole ring is particularly noted for its role in various therapeutic areas, including anti-cancer and anti-malarial activities.
Antiplasmodial Activity
Research indicates that compounds with similar oxadiazole structures exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives of oxadiazoles have shown promising selectivity and potency against both chloroquine-sensitive and resistant strains of the parasite. A notable study highlighted that certain 1,2,5-oxadiazole derivatives demonstrated an IC50 value as low as 0.034 µM against the chloroquine-sensitive strain NF54 of P. falciparum, resulting in a selectivity index of 1526 .
| Compound | Structure | Biological Activity | IC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| This compound | - | Antiplasmodial | 0.034 | 1526 |
| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide | - | Antiplasmodial | - | High selectivity index |
| N-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide | - | Antifungal | - | Effective against phytopathogenic fungi |
Anticancer Activity
Several studies have also explored the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have been synthesized and tested against various cancer cell lines. One study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 0.67 to 1.95 µM against prostate and colon cancer cell lines . These findings suggest that modifications in the oxadiazole structure can significantly influence anticancer activity.
The biological activity of this compound is thought to involve interactions with specific enzymes and receptors implicated in disease pathways. Molecular docking studies have provided insights into binding affinities and mechanisms of action against biological targets such as enzymes involved in cancer cell proliferation .
Case Studies
Case Study 1: Antimalarial Activity
A recent investigation into the structure–activity relationships (SAR) of various oxadiazole derivatives revealed that specific substitutions at the phenyl moiety significantly enhanced antiplasmodial activity. The study systematically varied substituents on the aromatic ring and assessed their impact on biological potency .
Case Study 2: Anticancer Activity
Another study focused on synthesizing a series of oxadiazole-based compounds and evaluating their cytotoxicity against multiple cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer). The most potent compound exhibited an IC50 value lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .
Q & A
Q. How can the synthetic yield of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide be optimized?
- Methodological Answer : To maximize yield, systematically optimize reaction parameters such as temperature (60–80°C), pH (neutral to slightly acidic), and reaction time (8–12 hours). Use orthogonal experimental designs to identify interactions between variables. For example, evidence from analogous oxadiazole syntheses highlights the importance of controlled reagent addition rates (e.g., dropwise addition of acylating agents) and inert atmospheres to suppress side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can further enhance purity.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine multiple techniques:
- X-ray crystallography : Resolve the crystal structure to confirm bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole ring) .
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., ethyl group at position 4 of the oxadiazole, methyl on the benzamide) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 273.1) and fragmentation patterns .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify impurities. Validate purity ≥95% using a calibration curve of the reference standard. Thin-layer chromatography (TLC, silica gel GF254, chloroform:methanol 9:1) can provide rapid preliminary assessments .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s enzyme inhibition?
- Methodological Answer :
- Molecular docking : Model interactions between the oxadiazole ring and target enzymes (e.g., cytochrome P450 or kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the carbonyl group and hydrophobic interactions with the ethyl substituent .
- Site-directed mutagenesis : Modify key residues in the enzyme’s active site (e.g., replacing asparagine with alanine) to test binding hypotheses .
- Kinetic assays : Measure IC values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Solubility and bioavailability : Perform kinetic solubility assays (e.g., shake-flask method in PBS pH 7.4) and compare with logP values (predicted ~2.5). Poor solubility may explain reduced in vivo activity .
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. High clearance rates suggest rapid metabolism .
- Tissue distribution : Use radiolabeled analogs (e.g., -ethyl group) to track accumulation in target organs .
Q. What strategies can elucidate the impact of crystalline polymorphism on bioactivity?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Identify polymorphs by detecting distinct melting endotherms .
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of different crystal forms to correlate lattice parameters with stability .
- Dissolution testing : Measure dissolution rates of polymorphs in simulated gastric fluid; slower-dissolving forms may reduce bioavailability despite similar in vitro activity .
Q. How can the environmental toxicity of this compound be evaluated for regulatory compliance?
- Methodological Answer :
- Ecotoxicity assays : Test acute toxicity in Daphnia magna (48-hour LC) and algae (Pseudokirchneriella subcapitata, 72-hour growth inhibition) .
- Degradation studies : Expose the compound to UV light or soil microbiota and monitor breakdown products via GC-MS. Persistent metabolites may require further risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
